3-(2-Methylbut-3-en-2-yl)-5-(3-methylbut-2-en-1-yl)-1H-indole
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Overview
Description
3-(2-Methylbut-3-en-2-yl)-5-(3-methylbut-2-en-1-yl)-1H-indole is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbut-3-en-2-yl)-5-(3-methylbut-2-en-1-yl)-1H-indole typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. The methylbutenyl groups can be introduced through subsequent alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylbut-3-en-2-yl)-5-(3-methylbut-2-en-1-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert double bonds to single bonds, altering the compound’s structure and properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a strong base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
3-(2-Methylbut-3-en-2-yl)-5-(3-methylbut-2-en-1-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methylbut-3-en-2-yl)-5-(3-methylbut-2-en-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The methylbutenyl groups may enhance the compound’s binding affinity and selectivity for certain targets, leading to specific biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-(2-Methylbut-3-en-2-yl)-5-(3-methylbut-2-en-1-yl)-1H-indole stands out due to its unique indole core structure combined with the presence of two methylbutenyl groups
Properties
CAS No. |
820965-41-1 |
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Molecular Formula |
C18H23N |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
3-(2-methylbut-3-en-2-yl)-5-(3-methylbut-2-enyl)-1H-indole |
InChI |
InChI=1S/C18H23N/c1-6-18(4,5)16-12-19-17-10-9-14(11-15(16)17)8-7-13(2)3/h6-7,9-12,19H,1,8H2,2-5H3 |
InChI Key |
NIXWBHVKRBIARO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1)NC=C2C(C)(C)C=C)C |
Origin of Product |
United States |
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